2-(4-((4-Methoxybenzyl)oxy)phenyl)acetonitrile
Overview
Description
“2-(4-((4-Methoxybenzyl)oxy)phenyl)acetonitrile” is a chemical compound with the CAS Number: 175135-47-4. It has a molecular weight of 253.3 and its IUPAC name is {4-[(4-methoxybenzyl)oxy]phenyl}acetonitrile . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15NO2/c1-18-15-6-4-14(5-7-15)12-19-16-8-2-13(3-9-16)10-11-17/h2-9H,10,12H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 424.5±30.0 °C and a predicted density of 1.129±0.06 g/cm3 . It is soluble in DMF and DMSO .Scientific Research Applications
O4I1: Comprehensive Analysis of Scientific Research Applications:
Stem Cell Research and Regenerative Medicine
O4I1 is known to activate Oct3/4 at both transcriptional and translational levels in various human cell lines, including HEK293 cells. Oct3/4 is a pivotal transcription factor for maintaining the self-renewal and pluripotency of embryonic stem cells. By promoting Oct3/4 expression, O4I1 plays a crucial role in stem cell research, potentially aiding in the development of regenerative therapies .
Cancer Research
Given the importance of Oct3/4 in stem cell biology, O4I1’s ability to induce this transcription factor may also have implications in cancer research. Oct3/4 is often associated with cancer stem cells, which are thought to contribute to tumor growth and resistance to therapy. Studying O4I1’s effects on Oct3/4 may provide insights into cancer stem cell biology and lead to novel therapeutic approaches .
Drug Discovery and Development
The modulation of transcription factors like Oct3/4 by compounds such as O4I1 can be a valuable tool in drug discovery. By understanding how O4I1 influences gene expression, researchers can identify new drug targets and develop compounds that mimic or inhibit its activity for therapeutic purposes .
Developmental Biology
O4I1’s impact on Oct3/4 expression makes it a significant tool for studying developmental processes. Since Oct3/4 is critical for early embryonic development and cell lineage differentiation, O4I1 can be used to investigate these fundamental biological events .
Cell Reprogramming and Transdifferentiation
O4I1 may facilitate the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) by enhancing Oct3/4 expression. This process is essential for creating patient-specific stem cells for personalized medicine applications .
Tissue Engineering
In tissue engineering, O4I1 could be used to maintain or induce pluripotency in stem cells, allowing for the creation of various tissue types from a single stem cell source. This has potential applications in creating tissues for transplantation .
Genetic Engineering
By influencing Oct3/4 expression, O4I1 might be utilized in genetic engineering strategies to control gene expression patterns during the creation of genetically modified organisms or for therapeutic gene editing .
Pharmacological Studies
As a compound that affects gene expression, O4I1 can be used in pharmacological studies to understand the cellular responses to gene modulation. This can help in assessing the safety and efficacy of new pharmacological agents .
Mechanism of Action
Target of Action
The primary target of O4I1 is Oct3/4 , a transcription factor crucial for embryonic stem cell self-renewal and pluripotency .
Mode of Action
O4I1 enhances Oct3/4 gene expression, increases Oct3/4 protein levels, and promotes Oct3/4 mediated transcriptional activation . It activates Oct3/4 at both the transcriptional and translational levels in diverse human cell lines .
Biochemical Pathways
Therefore, O4I1, by enhancing the expression and activity of Oct3/4, likely influences the pathways associated with these processes .
Pharmacokinetics
It is soluble in dmso, which could potentially impact its bioavailability .
Result of Action
O4I1 promotes the expression of pluripotency-associated genes in human neonatal foreskin fibroblasts . It is sufficient to enhance Oct3/4 overexpression 2-fold and 3-fold after 48 and 72 hours of treatment, respectively .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-15-6-4-14(5-7-15)12-19-16-8-2-13(3-9-16)10-11-17/h2-9H,10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEJLARVLKHYFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379176 | |
Record name | {4-[(4-Methoxyphenyl)methoxy]phenyl}acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-Methoxybenzyl)oxy)phenyl)acetonitrile | |
CAS RN |
175135-47-4 | |
Record name | 4-[(4-Methoxyphenyl)methoxy]benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(4-Methoxyphenyl)methoxy]phenyl}acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.